

Application Note: HPLC Quantification of Cephaeline Dihydrochloride

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Compound of Interest

Compound Name: *Cephaeline Dihydrochloride*

Cat. No.: *B1663495*

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Introduction

Cephaeline is a prominent alkaloid found in the roots of *Carapichea ipecacuanha*, commonly known as ipecac. It, along with emetine, is responsible for the plant's therapeutic and toxic properties. Accurate quantification of **Cephaeline Dihydrochloride** is crucial for quality control of raw materials, pharmaceutical formulations, and in pharmacokinetic studies. This application note presents a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the determination of **Cephaeline Dihydrochloride**.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of cephaeline. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic-aqueous mixture. The concentration of **Cephaeline Dihydrochloride** in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.

Chromatographic Conditions

A summary of the HPLC system and parameters is provided in the table below.

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Methanol:0.1% Phosphoric Acid in Water (9:3:88, v/v/v)[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	10 µL
Column Temperature	40 °C[2]
Detection Wavelength	205 nm[1]
Run Time	20 minutes

Experimental Protocol

1. Reagents and Materials

- **Cephaeline Dihydrochloride** Reference Standard (Purity ≥ 98%)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Phosphoric Acid (AR Grade)
- Water (HPLC Grade or Milli-Q)
- 0.45 µm Syringe Filters

2. Preparation of Solutions

2.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 90 mL of acetonitrile, 30 mL of methanol, and 880 mL of 0.1% phosphoric acid in water. Degas the solution for at least 15 minutes using sonication or

vacuum filtration before use.

2.2. Standard Stock Solution Preparation (100 µg/mL)

Accurately weigh approximately 10 mg of **Cephaeline Dihydrochloride** Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This will be the standard stock solution.

2.3. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2.4. Sample Preparation

- For Drug Substance: Accurately weigh a sufficient amount of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the calibration range.
- For Drug Product (e.g., Syrup): Accurately measure a volume of the syrup, dilute it with an acidic methanol solution, and sonicate to ensure complete extraction.^[1] Centrifuge or filter the extract to remove any particulate matter. Further dilute the clear supernatant with the mobile phase to a concentration within the calibration range.
- For Plant Material: To 100 mg of powdered plant material, add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH.^{[3][4]} Sonicate for 10 minutes, then centrifuge. Repeat the extraction twice more and combine the supernatants.^{[3][4]} Dilute the combined extract with the mobile phase to a suitable concentration.

3. HPLC Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is clean.

- Inject the prepared calibration standards in ascending order of concentration.
- Inject the prepared sample solutions.
- After each injection, allow the chromatogram to run for the specified time to ensure the elution of all components.

4. Data Analysis

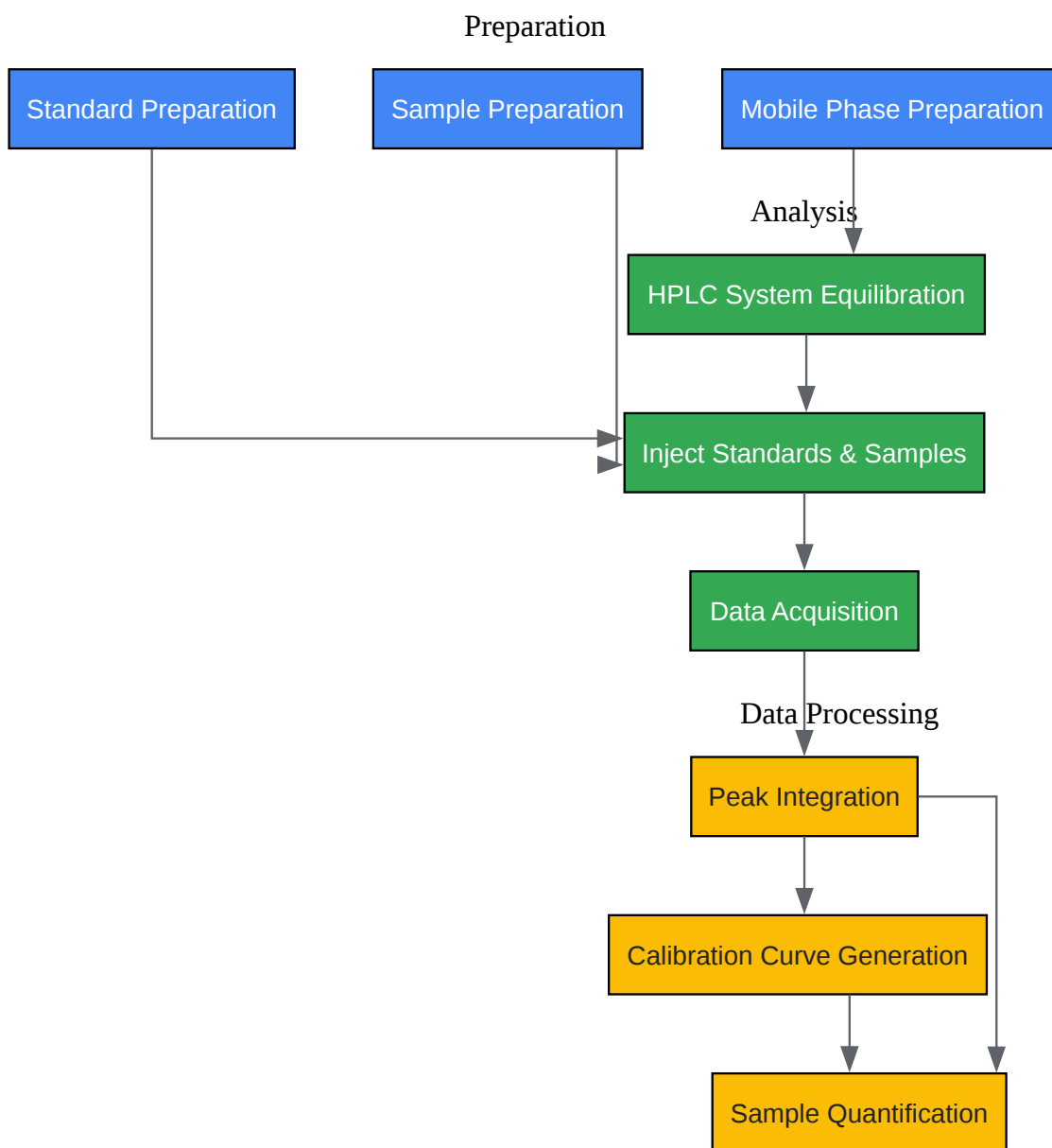
- Identify the cephaeline peak in the chromatograms based on the retention time of the reference standard. The retention time for cephaeline is expected to be around 9.0 minutes.
[\[3\]](#)[\[5\]](#)
- Integrate the peak area for cephaeline in all chromatograms.
- Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2). A good linear correlation should have an r^2 value ≥ 0.999 .[\[1\]](#)
- Calculate the concentration of **Cephaeline Dihydrochloride** in the sample solutions using the regression equation.

Method Validation Summary

The described method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.

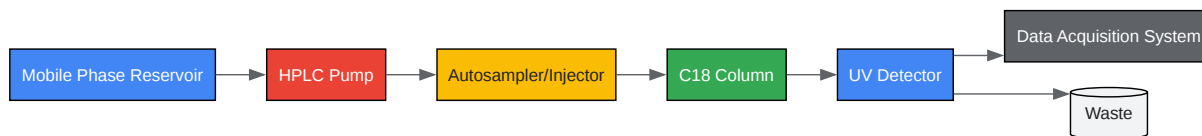
Parameter	Typical Results
Linearity Range	0.01456 - 0.2184 µg on column[1]
Correlation Coefficient (r ²)	≥ 0.999[1]
Accuracy (Recovery)	96.93% with RSD of 1.31%[1]
Precision (RSD)	≤ 2%
Limit of Detection (LOD)	0.0173 µg on column[6]
Limit of Quantification (LOQ)	0.0518 µg on column[6]

Visualizations



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Caption: Experimental workflow for HPLC quantification of **Cephaeline Dihydrochloride**.



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Caption: Logical relationship of key HPLC system components.

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